molecular formula C20H23NO12 B016186 beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 5987-78-0

beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No. B016186
CAS RN: 5987-78-0
M. Wt: 469.4 g/mol
InChI Key: BEUISCKWILNFIL-OUUBHVDSSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to beta-D-Glucopyranoside, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose, involves processes that lead to the production of beta-D-glucopyranose pentaacetate and ethyl beta-D-glucopyranoside tetraacetate as major products through decomposition reactions in specific conditions (Llewellyn & Williams, 1973). Additionally, a practical synthesis method for related compounds using ZnCl2 demonstrates the efficiency and safety of these processes, suitable for large-scale preparation (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to beta-D-Glucopyranoside, such as N-o-, N-m-, and N-p-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosylamines, has been extensively analyzed through X-ray diffraction and solid-state 13C NMR. These studies reveal that the sugar moieties adopt slightly distorted (4)C1 conformations due to crystal packing forces, with variations in the presence and type of intermolecular hydrogen bonds in the crystal lattice (Temeriusz et al., 2006).

Chemical Reactions and Properties

The compound and its derivatives exhibit interesting chemical reactivity, such as the facilitated hydrolysis of 4-nitrophenyl β-D-glucopyranoside tetraphosphates through intramolecular nucleophilic catalysis by phosphate groups, leading to significant acceleration of the reaction compared to model compounds. This reaction mechanism involves the formation of a five-membered 1,2-cyclic phosphate intermediate, observable by 31P NMR spectroscopy (Camilleri et al., 1994).

Scientific Research Applications

Synthesis and Material Preparation

β-D-Glucopyranoside derivatives, including 4-nitrophenyl, 2,3,4,6-tetraacetate, are essential in synthesizing bioactive agents and other chemical substances. For instance, a practical synthesis method was developed for 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, highlighting its potential as a raw material in bioactive agent synthesis. The process is notable for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale preparation (Yuasa & Yuasa, 2004).

Structural and Solid State Analysis

Structural analysis of β-D-Glucopyranoside derivatives, like nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides, provides valuable insights into their molecular behavior and potential applications. X-ray diffraction analysis and solid state 13C NMR analysis are techniques commonly used to understand the molecular structure and behavior of these compounds in various states, contributing to our understanding of their physical and chemical properties (Temeriusz et al., 2005).

Enzymatic Reactions and Biological Applications

β-D-Glucopyranoside derivatives are key substrates in enzymatic reactions, particularly in carbohydrate-related processes. For instance, studies have used p-nitrophenyl 6-O-acetyl-2-acetamido-2-deoxy-beta-D-glucopyranoside as a glycosyl donor in beta-N-acetylhexosaminidase-catalyzed glycosylation processes. Such reactions are fundamental in the synthesis of complex carbohydrates and have implications in various biological and chemical applications (Hušáková et al., 2001).

Enzyme Production and Bioconversion Processes

The production and application of enzymes like beta-glucosidase, which acts on 4-nitrophenyl beta-d-glucopyranoside (pNPG), are crucial in bioconversion and biotechnological processes. Solid-state fermentation techniques have been utilized to produce high yields of beta-glucosidase, showcasing the potential of β-D-Glucopyranoside derivatives in enhancing the efficiency of cellulosic bioconversion and other industrial applications (Ng et al., 2010).

Mechanism of Action

Future Directions

“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its use as a chromogenic beta-D-glucosidase substrate makes it valuable in the measurement of beta-glucosidase activity . Future research may continue to explore its applications in these areas.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUISCKWILNFIL-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5987-78-0
Record name beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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